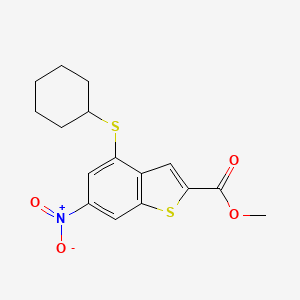
Methyl 4-(cyclohexylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(cyclohexylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate is an organic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a cyclohexylsulfanyl group, a nitro group, and a carboxylate ester group attached to the benzothiophene core. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclohexylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and a sulfur source.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group can be attached through a nucleophilic substitution reaction using cyclohexylthiol and a suitable leaving group.
Esterification: The carboxylate ester group can be introduced through esterification using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclohexylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclohexylsulfanyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzothiophenes.
Scientific Research Applications
Methyl 4-(cyclohexylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(cyclohexylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclohexylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(methylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate
- Methyl 4-(ethylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate
- Methyl 4-(phenylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 4-(cyclohexylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
Molecular Formula |
C16H17NO4S2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 4-cyclohexylsulfanyl-6-nitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H17NO4S2/c1-21-16(18)15-9-12-13(22-11-5-3-2-4-6-11)7-10(17(19)20)8-14(12)23-15/h7-9,11H,2-6H2,1H3 |
InChI Key |
CEQXTHJBZUNVDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2SC3CCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















